![molecular formula C16H20F3N5O B5528531 2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5528531.png)
2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-(trifluoromethyl)pyrimidine
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Description
The compound of interest is a derivative of imidazol-2-yl-piperidinyl-pyrimidine, a class of chemicals that have been studied for various synthetic and medicinal applications. While specific information on this compound is not directly available, insights can be gained from related research on imidazo[1,2-a]pyrimidine derivatives and their synthesis, properties, and applications.
Synthesis Analysis
Imidazo[1,2-a]pyrimidine derivatives are synthesized using methods like the A3 coupling, which involves the reaction of 2-aminobenzimidazole, aldehyde, and terminal alkyne, followed by cyclization under catalyst conditions, such as copper oxide nanoparticles in solvent-free conditions. These processes often result in biologically active compounds used for various pharmaceutical applications, although specific synthesis routes for the compound may vary based on its unique structure (Rawat & Rawat, 2018).
Molecular Structure Analysis
The structural analysis of similar compounds, such as substituted imidazoles and pyrimidines, often involves single-crystal X-ray diffraction. These structures have been found to have monoclinic symmetry in some cases, indicating a detailed and ordered molecular geometry which affects their chemical behavior and interaction with biological targets (Ma et al., 2016).
Chemical Reactions and Properties
Imidazo[1,2-a]pyrimidine derivatives react under various conditions to yield products with significant biological activities. These reactions may include cyclizations, substitutions, and the formation of novel functional groups. The specific reactivity patterns depend on the substituents and the reaction conditions employed. The literature demonstrates a variety of chemical reactions involving imidazo[1,2-a]pyrimidine frameworks, indicating a rich chemistry that would apply to related compounds (Liu, 2013).
Mechanism of Action
properties
IUPAC Name |
2-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O/c1-25-10-9-23-8-6-20-14(23)12-3-2-7-24(11-12)15-21-5-4-13(22-15)16(17,18)19/h4-6,8,12H,2-3,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQBHQNGESLFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCCN(C2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-(trifluoromethyl)pyrimidine |
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